![molecular formula C14H17Cl2NOS B5661924 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5661924.png)
2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves acylation reactions where an acyl group is introduced to an amine. For 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide, this might involve the reaction of a cyclohexylthiol with a 2,4-dichlorophenylacetamide under suitable conditions. While specific details on the synthesis of this compound were not found, related studies discuss the synthesis of similar compounds. For instance, the synthesis of 2-chloro-N-(2,4-dinitrophenyl) acetamide was achieved through NMR spectroscopy, X-ray crystallography, and elemental analysis, demonstrating the intricate steps involved in synthesizing such acetamides (Jansukra et al., 2021).
Molecular Structure Analysis
The molecular structure of acetamides like 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide can be complex, with various interactions and bonds influencing its properties. Studies on similar compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveal the orientation of substituent groups and how they impact the overall molecular structure, which can be studied through techniques like X-ray crystallography (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives, including 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide, involves various interactions such as hydrogen bonding, electrostatic potential, and charge delocalization. These reactions are crucial for understanding the compound's behavior in different environments and potential applications. For example, quantum chemical calculations on similar compounds provide insights into vibrational frequencies, electronic exchange interactions, and thermodynamic properties, which are essential for predicting reactivity and stability (Choudhary et al., 2014).
Physical Properties Analysis
The physical properties of acetamides like melting point, solubility, and crystal structure are influenced by their molecular structure. The crystalline structure of related acetamides has been explored through X-ray crystallography, revealing intricate details about intermolecular interactions and packing within the crystal lattice (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-(cyclohexylthio)-N-(2,4-dichlorophenyl)acetamide, such as acidity, basicity, and reactivity towards various reagents, are crucial for its applications in chemical synthesis and other fields. While specific studies on this compound were not identified, research on similar acetamides provides valuable insights into their chemical behavior, stability under different conditions, and potential chemical transformations (Choudhary et al., 2014).
properties
IUPAC Name |
2-cyclohexylsulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NOS/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUGLLPTSDHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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